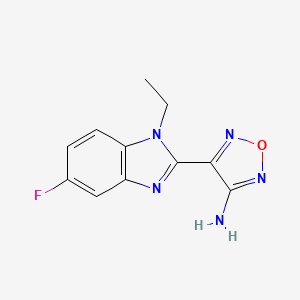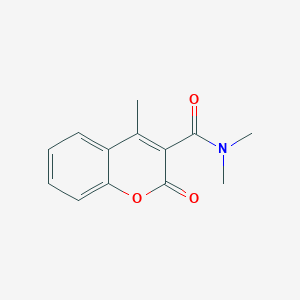![molecular formula C9H12N6 B6627422 4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)
4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both pyrazolo and pyrimidine rings. In
作用機序
The mechanism of action of 4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine is not fully understood. However, it has been reported to inhibit the activity of CDK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine exhibits potent inhibitory activity against CDK2, which is involved in cell cycle regulation. This makes it a potential candidate for the development of anticancer agents. Additionally, it has been reported to exhibit antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
実験室実験の利点と制限
One of the advantages of using 4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine in lab experiments is its high potency against CDK2. This makes it a valuable tool for studying the role of CDK2 in cell cycle regulation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine. One of the most promising directions is the development of anticancer agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as the development of antibacterial agents. Finally, the development of new synthesis methods for this compound may lead to improved yields and lower costs, making it more accessible for research purposes.
In conclusion, 4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine is a promising compound with potential applications in various fields. Its high potency against CDK2 makes it a valuable tool for studying the role of this enzyme in cell cycle regulation, and its potential applications in the development of anticancer and antibacterial agents make it an area of active research. Further studies are needed to fully understand its mechanism of action and potential applications, and the development of new synthesis methods may lead to improved accessibility for research purposes.
合成法
The synthesis of 4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting compound is then subjected to amination to yield 4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine. This method has been reported to have a high yield and is relatively simple.
科学的研究の応用
4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. This makes it a potential candidate for the development of anticancer agents.
特性
IUPAC Name |
4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c10-9-12-7-6(5-11-14-7)8(13-9)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPATZNGIQFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2C=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)
![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)

![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)
![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)





![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)